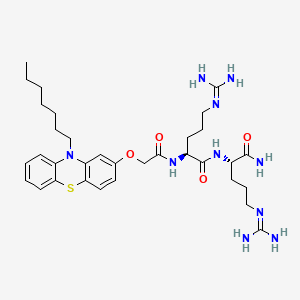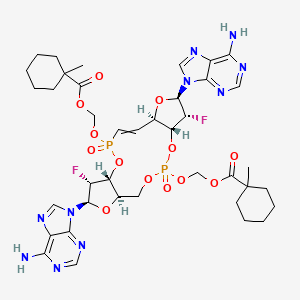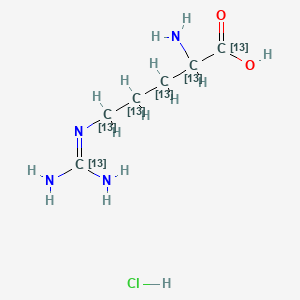
(R)-Thionisoxetine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-Thionisoxetine is a chiral compound with significant interest in the field of medicinal chemistry. It is known for its potential therapeutic applications, particularly in the treatment of neurological disorders. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Thionisoxetine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method includes the asymmetric hydrogenation of a suitable precursor, using a chiral rhodium or ruthenium catalyst. The reaction conditions often involve moderate temperatures and pressures to achieve high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-Thionisoxetine may involve large-scale asymmetric synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of advanced purification techniques, such as chiral chromatography, ensures the isolation of the pure enantiomer.
化学反応の分析
Types of Reactions
®-Thionisoxetine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents like alkyl halides can introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated thionisoxetine derivatives.
科学的研究の応用
®-Thionisoxetine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ®-Thionisoxetine involves its interaction with specific molecular targets in the body. It is known to inhibit the reuptake of certain neurotransmitters, such as serotonin and norepinephrine, by binding to their respective transporters. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and producing therapeutic effects.
類似化合物との比較
Similar Compounds
(S)-Thionisoxetine: The enantiomer of ®-Thionisoxetine, which may have different biological activity.
Fluoxetine: A selective serotonin reuptake inhibitor with a similar mechanism of action but different chemical structure.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor with distinct pharmacological properties.
Uniqueness
®-Thionisoxetine is unique due to its specific stereochemistry, which significantly influences its interaction with biological targets. This enantiomer’s selectivity and potency make it a valuable compound for therapeutic applications, distinguishing it from other similar compounds.
特性
分子式 |
C17H21NOS |
|---|---|
分子量 |
287.4 g/mol |
IUPAC名 |
(3R)-N-methyl-3-(2-methylsulfanylphenoxy)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C17H21NOS/c1-18-13-12-15(14-8-4-3-5-9-14)19-16-10-6-7-11-17(16)20-2/h3-11,15,18H,12-13H2,1-2H3/t15-/m1/s1 |
InChIキー |
NDVZIUGCCMZHLG-OAHLLOKOSA-N |
異性体SMILES |
CNCC[C@H](C1=CC=CC=C1)OC2=CC=CC=C2SC |
正規SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=CC=C2SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1S,12S,15E)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B12372433.png)
![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)




![6-[4-(Piperidin-1-ylmethyl)phenyl]pyrrolo[2,3-b]pyridine-1-carboxamide](/img/structure/B12372459.png)

![(1R,2R,3E,5R,7S,9E,11R,12S,13R,14S,15R,16S)-16-benzyl-2,5,12,13-tetrahydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B12372462.png)

![N-[(E)-[4-[2-[2-[2-[4-[[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]phenyl]methylideneamino]-N'-hydroxyoctanediamide](/img/structure/B12372474.png)

